
5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has a thiazole ring substituted with a fluoro and methylthio group on the phenyl ring, making it a unique and potentially valuable molecule in various scientific fields .
Méthodes De Préparation
The synthesis of 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of a thiazole precursor with appropriate substituted isocyanates or isothiocyanates. The reaction is usually carried out in acetone with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Applications De Recherche Scientifique
5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, helping to understand the biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and the presence of electron-donating and electron-withdrawing groups allow it to participate in various biochemical pathways. The compound can inhibit enzyme activity or block receptor sites, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C10H9FN2S2 |
|---|---|
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
5-(2-fluoro-5-methylsulfanylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S2/c1-14-6-2-3-8(11)7(4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
YLVFFFAVQVNCCC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)F)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


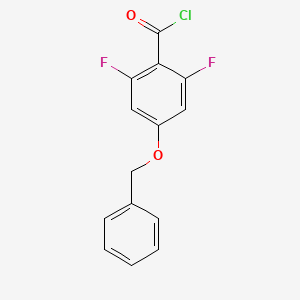
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)

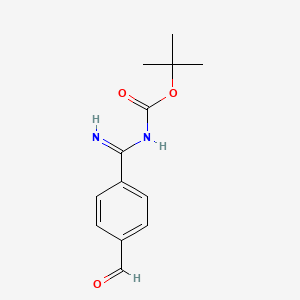
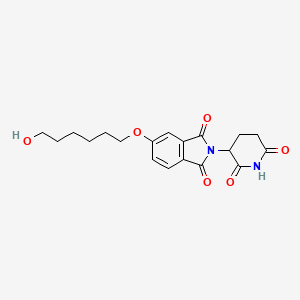
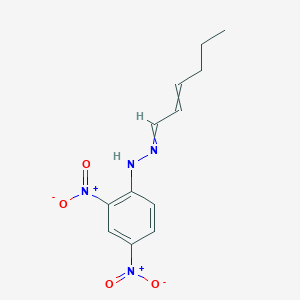
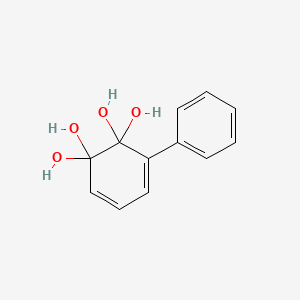
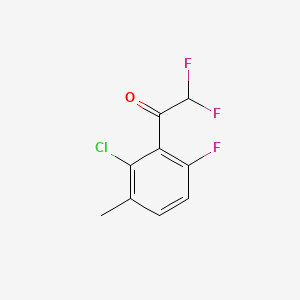

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760215.png)
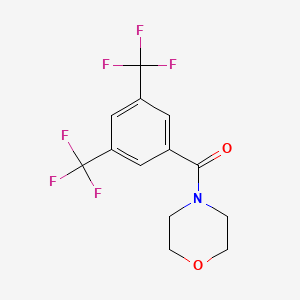

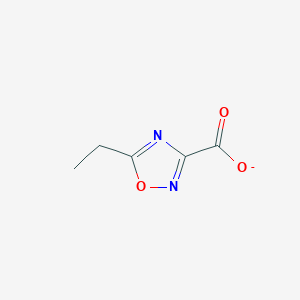
![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)
